molecular formula C22H28N4O4S B11249953 2'-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11249953
M. Wt: 444.5 g/mol
InChI Key: JMXTXUOQYDYQFO-UHFFFAOYSA-N
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Description

2’-(2-Methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including methoxy, thiadiazole, and isoquinoline, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic synthesis

    Spiro[cyclohexane-1,3’-isoquinoline] Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.

    Thiadiazole Introduction: The thiadiazole ring is typically introduced through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Methoxyethyl Group Addition: The methoxyethyl group can be introduced via nucleophilic substitution reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and thiadiazole groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential bioactivity can be studied. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound could have potential therapeutic applications, particularly if it exhibits bioactivity against certain diseases. Its structure suggests it could interact with various biological targets.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure combined with the functional diversity provided by the methoxyethyl and thiadiazole groups. This combination is not commonly found in other compounds, making it a valuable molecule for research and application.

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H28N4O4S/c1-29-13-12-26-20(28)16-9-5-4-8-15(16)18(22(26)10-6-3-7-11-22)19(27)23-21-25-24-17(31-21)14-30-2/h4-5,8-9,18H,3,6-7,10-14H2,1-2H3,(H,23,25,27)

InChI Key

JMXTXUOQYDYQFO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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